REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[CH3:3][O:4][CH2:5][CH2:6][O:7][c:8]1[cH:9][c:10]([C:18](=[O:19])[O:20][CH3:21])[cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17]1.[Na+:2].[OH-:1]>>[CH3:3][O:4][CH2:5][CH2:6][O:7][c:8]1[cH:9][c:10]([C:18](=[O:19])[OH:20])[cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COCCOc1cc(C(=O)OC)cc(C(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1cc(C(=O)OC)cc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COCCOc1cc(C(=O)O)cc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |